molecular formula C9H14N2O2 B2563533 Methyl 1-sec-butyl-1H-pyrazole-5-carboxylate CAS No. 1006959-59-6

Methyl 1-sec-butyl-1H-pyrazole-5-carboxylate

Cat. No.: B2563533
CAS No.: 1006959-59-6
M. Wt: 182.223
InChI Key: ABRODKQDHKIDMD-UHFFFAOYSA-N
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Description

Methyl 1-sec-butyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied due to their significant biological activities and applications in various fields, including medicine and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-sec-butyl-1H-pyrazole-5-carboxylate typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the use of secondary β-enamine diketone and arylhydrazines as precursors . The reaction is often catalyzed by transition metals or photoredox catalysts, and can be performed under mild conditions to achieve high regioselectivity .

Industrial Production Methods

Industrial production methods for pyrazole derivatives, including this compound, often utilize eco-friendly and cost-effective catalysts such as Amberlyst-70. This catalyst is nontoxic, thermally stable, and allows for a simple reaction workup, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-sec-butyl-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-sec-butyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-sec-butyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cellular processes in cancer cells by interfering with signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-methyl-1H-pyrazole-5-carboxylate
  • 1-Aryl-3,4,5-substituted pyrazoles
  • 3(5)-Aminopyrazoles

Uniqueness

Methyl 1-sec-butyl-1H-pyrazole-5-carboxylate stands out due to its unique sec-butyl group, which can influence its reactivity and biological activity. This structural feature may enhance its selectivity and potency in various applications compared to other pyrazole derivatives .

Properties

IUPAC Name

methyl 2-butan-2-ylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-7(2)11-8(5-6-10-11)9(12)13-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRODKQDHKIDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=CC=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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